9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride

Solubility Salt selection Formulation

9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride is a pre-solubilized, ready-to-use adenine scaffold for reproducible medicinal chemistry. Unlike the neutral free base, this HCl salt ensures immediate aqueous solubility, eliminating formulation steps for in vitro/in vivo assays. The N9-ethylaminoethyl side chain provides a secondary amine handle for amide coupling, sulfonamide formation, or reductive amination, making it an ideal starting point for adenosine receptor ligand or kinase probe SAR exploration. Choose this salt form to minimize protocol development and accelerate your research timeline.

Molecular Formula C9H15ClN6
Molecular Weight 242.71 g/mol
CAS No. 1864055-97-9
Cat. No. B1432854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride
CAS1864055-97-9
Molecular FormulaC9H15ClN6
Molecular Weight242.71 g/mol
Structural Identifiers
SMILESCCNCCN1C=NC2=C(N=CN=C21)N.Cl
InChIInChI=1S/C9H14N6.ClH/c1-2-11-3-4-15-6-14-7-8(10)12-5-13-9(7)15;/h5-6,11H,2-4H2,1H3,(H2,10,12,13);1H
InChIKeyOUPWNUVRKVCEDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-(Ethylamino)ethyl)-9H-purin-6-amine Hydrochloride: A Differentiated 6-Aminopurine Scaffold for Medicinal Chemistry


9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride (CAS 1864055-97-9) is a 6-aminopurine (adenine) derivative characterized by an N9-linked ethylaminoethyl side chain, supplied as a hydrochloride salt. It serves as a versatile scaffold in medicinal chemistry for generating adenosine receptor ligands and kinase-targeted probe molecules . The compound exists as a stable, ready-to-use salt (molecular formula C9H15ClN6, MW 242.71 g/mol), offering distinct solubility and handling advantages over the neutral free base form (CAS 138320-02-2, MW 206.25 g/mol) .

9-(2-(Ethylamino)ethyl)-9H-purin-6-amine Hydrochloride: Key Reasons to Avoid Simple Analog Interchange


9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride cannot be freely replaced by common 9-alkyladenine analogs (e.g., 9-ethyladenine or 9-methyladenine) or the primary amine congener (9-(2-aminoethyl)-9H-purin-6-amine) due to critical differences in physicochemical properties, target engagement, and synthetic utility. The hydrochloride salt form ensures reproducible aqueous solubility and ionizable character that the neutral free base lacks , while the N9-ethylaminoethyl side chain provides a secondary amine handle for further functionalization, distinct hydrogen-bonding capacity (2 H-bond donors vs. 1 for 9-ethyladenine), and a higher topological polar surface area (TPSA = 81.65 Ų) that influences passive permeability and off-target promiscuity profiles . The presence of the ionizable secondary amine also enables pH-dependent solubility modulation, a feature absent in simple 9-alkyl or N6-substituted adenine analogs, which can be critical for specific assay formats and in vivo dosing paradigms.

9-(2-(Ethylamino)ethyl)-9H-purin-6-amine Hydrochloride: Quantitative Differentiation Data Against Closest Analogs


Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base

The target compound is supplied as a hydrochloride salt, converting the neutral free base (LogP = 0.018, low aqueous solubility) into an ionizable species with enhanced solubility in polar solvents such as water, DMSO, and DMF . In contrast, the free base 9-(2-ethylaminoethyl)purin-6-amine (CAS 138320-02-2) lacks the salt counterion and exhibits limited aqueous solubility, which can result in precipitation during biological assay preparation . This solubility enhancement is critical for achieving consistent dosing concentrations in enzymatic and cell-based assays where DMSO stock solubility must be maintained upon dilution into aqueous buffer.

Solubility Salt selection Formulation

Structural Differentiation from 9-Ethyladenine: TPSA, H-Bond Donor Count, and Ionizable Handle

Compared to 9-ethyladenine (CAS 2715-68-6), the target compound incorporates an N9-ethylaminoethyl side chain that introduces a secondary amine. This results in a higher topological polar surface area (TPSA = 81.65 Ų vs. ~64.7 Ų calculated for 9-ethyladenine), an additional hydrogen bond donor (2 vs. 1), and an ionizable center (pKa ~9-10 for secondary amine) absent in 9-ethyladenine . Physicochemical property differences of this magnitude can alter passive membrane permeability, plasma protein binding, and off-target promiscuity profiles in cell-based screening cascades.

Physicochemical properties Drug-likeness Permeability

Enzyme Inhibition Potential: APRT Inhibitory Activity of the Primary Amine Congener Class

The primary amine analog 9-(2-aminoethyl)-9H-purin-6-amine trihydrochloride (CAS 1909319-51-2) has been reported as a competitive inhibitor of adenine phosphoribosyltransferase (APRT) with a Ki of 8.3 μM against the human recombinant enzyme . The target compound, bearing an N-ethyl substituent on the terminal amine, is expected to exhibit differentiated APRT affinity due to altered steric and electronic interactions at the enzyme active site. Its secondary amine also enables further N-derivatization for structure-activity relationship (SAR) exploration without losing the core scaffold, unlike the primary amine analog which requires protection/deprotection strategies.

APRT inhibition Enzyme assay Nucleobase analog

Quality Assurance: Vendor-Supplied Analytical Characterization (NMR, HPLC, GC)

The hydrochloride salt is supplied at 95% standard purity with batch-specific quality control data including NMR, HPLC, and GC analyses available from the vendor . In comparison, the free base (CAS 138320-02-2) is available at 95-98% purity from different suppliers, but without the inherent solubility and handling benefits of the salt form . The availability of verified analytical characterization reduces the burden of in-house quality control for procurement decisions, particularly when compound integrity is critical for reproducible biological assay results.

Quality control Analytical characterization Procurement

9-(2-(Ethylamino)ethyl)-9H-purin-6-amine Hydrochloride: Best Application Scenarios Based on Differentiated Evidence


Adenosine Receptor Antagonist Scaffold Development

The 9-ethylaminoethyl adenine core serves as a privileged scaffold for non-xanthine adenosine receptor antagonists, as established by the broader class of N6,N9-disubstituted adenines which have demonstrated potent and selective A1 receptor antagonism (e.g., N6-cyclopentyl-9-methyladenine with 39-fold A1 vs. A2 selectivity) [1]. The target compound's N9-ethylaminoethyl side chain introduces an ionizable secondary amine that can be further functionalized to modulate subtype selectivity and pharmacokinetic properties, providing a differentiated starting point relative to simple 9-ethyladenine (which functions primarily as a precursor to competitive antagonists rather than a direct antagonist itself ). Use this compound when seeking to explore SAR at the N9 position with an amine handle amenable to amide coupling, sulfonamide formation, or reductive amination.

Kinase Probe Molecule Synthesis via Side-Chain Derivatization

The ethylaminoethyl side chain provides a secondary amine that can be directly conjugated to pharmacophoric elements (e.g., aryl amides, sulfonamides, ureas) to generate kinase-targeted probe molecules. Structurally related purine derivatives bearing N9-aminoethyl linkers have demonstrated CDK1 inhibitory activity (IC50 = 560 nM in T24 cell proliferation assays) and PKCα inhibition (IC50 = 78 μM) when elaborated with appropriate aromatic substituents [1]. The target compound's hydrochloride salt form ensures reliable solubility during amide coupling and other derivatization reactions in polar aprotic solvents such as DMF or DMSO, facilitating reproducible synthetic workflows compared to the less soluble free base.

Purine Salvage Pathway Enzyme Inhibition Studies

The primary amine analog 9-(2-aminoethyl)-9H-purin-6-amine has been validated as a competitive APRT inhibitor with Ki = 8.3 μM [1]. The target compound, with its N-ethyl substituent, is predicted to exhibit differentiated binding kinetics and may serve as a tool compound for probing the steric tolerance of the APRT adenine-binding pocket. Its secondary amine also permits facile introduction of bulky N-substituents for further SAR exploration, providing a more versatile chemical biology probe than the primary amine congener which offers only one point of diversification.

Salt-Form Screening and Pre-Formulation Solubility Optimization

When working with 6-aminopurine scaffolds for in vivo studies, aqueous solubility is a critical parameter. The hydrochloride salt offers immediate solubility in water and aqueous buffers (vendor-reported qualitative data [1]), while the free base (LogP = 0.018 ) may require co-solvents or formulation vehicles. For laboratories conducting pre-formulation screening of adenine-based tool compounds, this salt provides a ready-to-use option that minimizes the need for bespoke solubilization protocols, accelerating the transition from in vitro biochemical assays to cell-based and in vivo pharmacology experiments.

Quote Request

Request a Quote for 9-(2-(ethylamino)ethyl)-9H-purin-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.